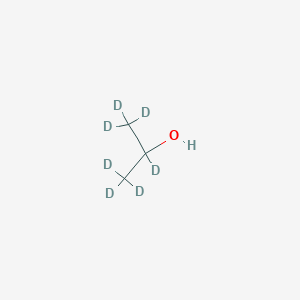
Isopropanol-d7
Overview
Description
Isopropanol-d7 (IPA-d7) is an isotopically labeled variant of isopropanol . It is an organic compound consisting of three carbon atoms, eight hydrogen atoms, and one oxygen atom . This colorless and flammable liquid finds extensive use in various industrial and laboratory applications .
Synthesis Analysis
Isopropanol-d7 serves as a key component in organic synthesis, thanks to the selective synthesis made possible by the presence of the deuterium atom . It plays a significant role in laboratory experiments, particularly in the analysis of enzyme kinetics and the determination of reaction rates .Molecular Structure Analysis
The molecular formula of Isopropanol-d7 is C3HD7O . It is an isotopically labeled variant of isopropanol, which consists of three carbon atoms, eight hydrogen atoms, and one oxygen atom .Chemical Reactions Analysis
Isopropanol-d7 is primarily used in organic synthesis . It plays a significant role in laboratory experiments, particularly in the analysis of enzyme kinetics and the determination of reaction rates . The kinetics of isopropanol decomposition and reaction with H atoms have been studied using shock tube experiments .Physical And Chemical Properties Analysis
Isopropanol-d7 is a colorless and flammable liquid . It is an organic compound consisting of three carbon atoms, eight hydrogen atoms, and one oxygen atom . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Organic Synthesis
Isopropanol-d7 is extensively used in organic synthesis. Its deuterium atoms allow for selective synthesis, which is crucial in the preparation of isotopically labeled compounds for various research purposes . This selective labeling is particularly important in the study of reaction mechanisms and metabolic pathways.
Enzyme Kinetics
In the field of biochemistry, Isopropanol-d7 plays a significant role in the analysis of enzyme kinetics. Researchers use it to determine reaction rates and to understand the catalytic mechanisms of enzymes . The presence of deuterium can affect the rate of enzyme-catalyzed reactions, providing insights into hydrogen bonding and enzyme-substrate interactions.
NMR Spectroscopy
Isopropanol-d7 is a valuable tool in nuclear magnetic resonance (NMR) spectroscopy. It serves as a non-reactive solvent that can provide a deuterium signal, which is used as a reference in the analysis of other compounds . This application is critical for accurate structural determination and conformational analysis of organic molecules.
Pharmaceutical Research
In pharmaceutical research, Isopropanol-d7 is used for quantifying the pharmacokinetics of drugs. It acts as an internal standard in mass spectrometry to ensure the precision and accuracy of the measurements . This is essential for the development of new medications and for ensuring the safety and efficacy of existing ones.
Material Science
The compound finds applications in material science, particularly in the study of polymers and plastics. Its isotopic labeling is beneficial in tracing the integration of solvents into polymeric structures during synthesis or processing . This helps in understanding the properties and behaviors of materials at a molecular level.
Environmental Science
Isopropanol-d7 is used in environmental science to trace the degradation pathways of organic pollutants. It serves as a model compound to study the environmental fate of chemicals, which is important for assessing ecological risks and developing remediation strategies .
Energy Research
In energy research, Isopropanol-d7 is utilized to explore alternative biofuel production methods. It is involved in the study of bioconversion processes, which aim to produce sustainable fuels from biomass or waste gases . This research is pivotal for the development of low-carbon emission energy sources.
Proteomics
Lastly, Isopropanol-d7 is employed in proteomics to study protein interactions and dynamics. It can be used to label proteins or peptides, allowing researchers to track their behavior in complex biological systems . This application is crucial for understanding the roles of proteins in health and disease.
Mechanism of Action
Target of Action
Isopropanol-d7, a deuterated variant of isopropanol, is primarily used in scientific research and industrial applications . It serves as a key component in organic synthesis, thanks to the selective synthesis made possible by the presence of the deuterium atom . The primary targets of Isopropanol-d7 are the molecules involved in these processes, particularly in the analysis of enzyme kinetics and the determination of reaction rates .
Mode of Action
The precise mechanism of action for Isopropanol-d7 remains an area of ongoing investigation . One theory suggests that the deuterium atom alters the hydrogen-bonding properties of the molecule, potentially influencing its interactions with other molecules . This alteration could affect the molecule’s behavior in various chemical reactions, making it a valuable tool in scientific research and industrial processes .
Biochemical Pathways
Isopropanol-d7 plays a significant role in various biochemical pathways. For instance, it has been used in the thermophilic bioconversion of sugars and syngas using metabolically engineered Moorella thermoacetica . A metabolic pathway related to acetone reduction was selected, and acetone conversion to Isopropanol was achieved via the heterologous expression of secondary alcohol dehydrogenase (sadh) in the thermophilic bacterium .
Pharmacokinetics
For instance, a study showed that the elimination of both isopropanol and its major metabolite, acetone, obeyed apparent first-order kinetics with half-lives of 6.4 and 22.4 hours, respectively . .
Result of Action
The result of Isopropanol-d7’s action largely depends on its application. In organic synthesis, it can influence the outcome of the reaction due to its unique hydrogen-bonding properties . In enzyme kinetics analysis and reaction rate determination, it can provide valuable data that contribute to the understanding of these processes .
Safety and Hazards
Future Directions
Isopropanol-d7 has diverse applications in scientific research . It serves as a key component in organic synthesis, thanks to the selective synthesis made possible by the presence of the deuterium atom . Future research directions include the development of cost- and energy-effective processes for the recovery of isopropanol and acetone from highly dilute fermentation broth .
Relevant Papers The relevant papers retrieved discuss the purification of plasmid DNA by fractional precipitation with isopropanol , the advanced purification of isopropanol and acetone from syngas , and the development of cost- and energy-effective processes for the recovery of isopropanol and acetone from highly dilute fermentation broth .
properties
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-YYWVXINBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480717 | |
| Record name | Isopropanol-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropanol-d7 | |
CAS RN |
19214-96-1 | |
| Record name | Isopropanol-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




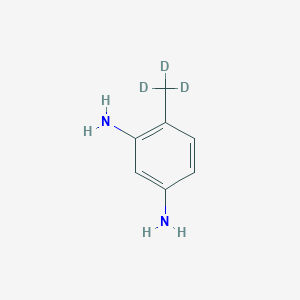

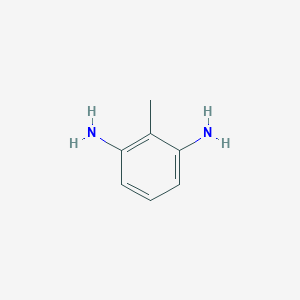






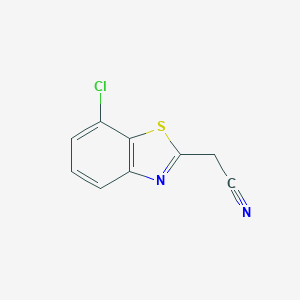
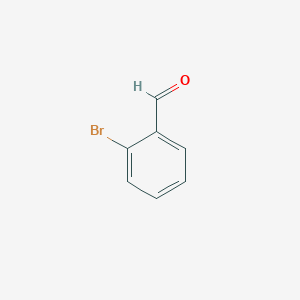
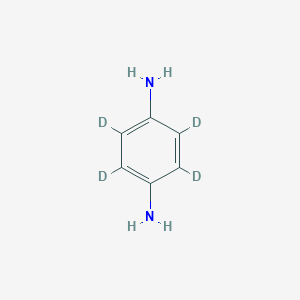
![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B122856.png)